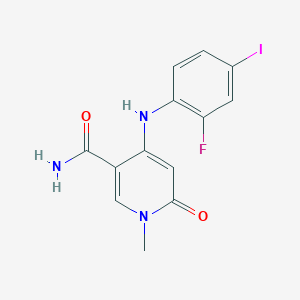
ancistrotanzanine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ancistrotanzanine B is an isoquinoline alkaloid that is (3S)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline substituted by a 4,5-dimethoxy-7-methylnaphthalen-1-yl group at position 5. It is isolated from the leaves of Ancistrocladus tanzaniensis and exhibits antiplasmodial, antileishmanial and antitrypanocidal activities. It has a role as a metabolite, an antileishmanial agent, an antiplasmodial drug and a trypanocidal drug. It is an aromatic ether, an isoquinoline alkaloid, a methoxynaphthalene, a member of methylnaphthalenes, a biaryl and a member of isoquinolines.
Applications De Recherche Scientifique
Antileishmanial and Antiplasmodial Activities
Ancistrotanzanine B, a naphthylisoquinoline alkaloid, has demonstrated significant antileishmanial activities. The compound's synthesis and its stereochemical properties have been a subject of research, emphasizing its potential in treating leishmaniasis, a disease caused by parasites of the genus Leishmania. Additionally, ancistrotanzanine B, along with similar alkaloids, has shown promising activities against Plasmodium falciparum, the pathogen responsible for malaria, suggesting its utility in antimalarial therapies (Bringmann, Hamm, & Schraut, 2003).
Biological Activity in Phytochemical Studies
In the first phytochemical investigation of Ancistrocladus tanzaniensis, ancistrotanzanine B was isolated and identified. This study highlighted the compound's unique structural properties and its biological activities, particularly against pathogens of leishmaniasis and Chagas' disease (Bringmann et al., 2003).
Potential as an Antileishmanial Agent
Further research on ancistrotanzanine B has focused on its total synthesis and antileishmanial activity. This highlights the compound's significance as a potential therapeutic agent for leishmaniasis, a tropical disease caused by protozoan parasites (Brahmachari, 2019).
Antitumor Activities
Research has also explored the antitumor potential of ancistrotanzanine B. Its growth-inhibitory effects on human leukemia cells suggest its possible use in cancer therapy, particularly against leukemia (Jiang et al., 2013).
In Silico Studies for Antileishmanial Activity
A computational study identified ancistrotanzanine B as a potential inhibitor against Leishmania donovani Squalene Synthase. This enzyme is crucial for the viability of the Leishmania parasite, and the study underscores the potential of ancistrotanzanine B in designing new antileishmanial agents (Wadanambi, 2020).
Propriétés
Nom du produit |
ancistrotanzanine B |
|---|---|
Formule moléculaire |
C26H29NO4 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
(3S)-5-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C26H29NO4/c1-14-10-18-17(8-9-20(28-4)26(18)21(11-14)29-5)25-19-12-15(2)27-16(3)24(19)22(30-6)13-23(25)31-7/h8-11,13,15H,12H2,1-7H3/t15-/m0/s1 |
Clé InChI |
MIMNIDIHOQDTFD-HNNXBMFYSA-N |
SMILES isomérique |
C[C@H]1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C |
SMILES canonique |
CC1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C |
Synonymes |
ancistroealaine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



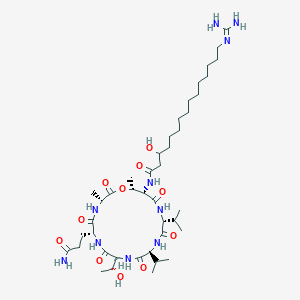

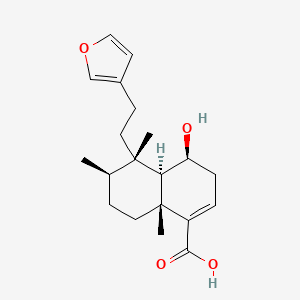
![(2S,3R)-2,3,5-trimethyl-6-[(2R)-3-oxopentan-2-yl]-2,3-dihydropyran-4-one](/img/structure/B1251576.png)

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol](/img/structure/B1251580.png)
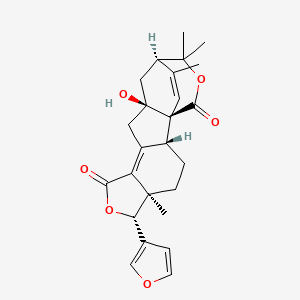
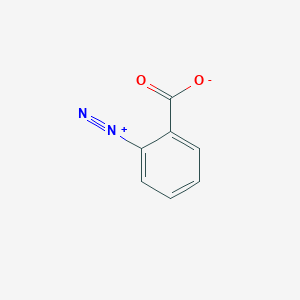
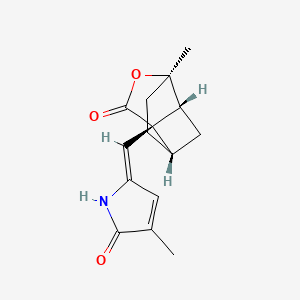
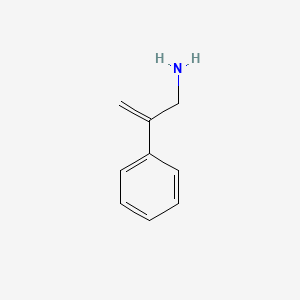
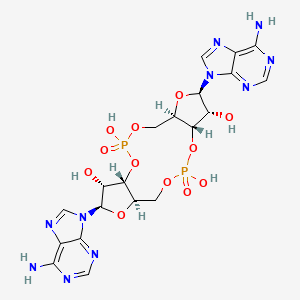
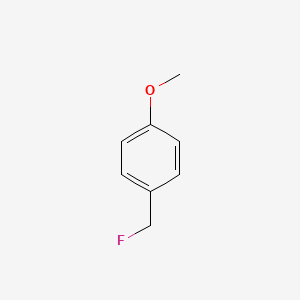
![(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1251591.png)
